4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine
Description
Properties
Molecular Formula |
C21H29N3Si |
|---|---|
Molecular Weight |
351.6 g/mol |
IUPAC Name |
4-[1-[tert-butyl(dimethyl)silyl]pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H29N3Si/c1-21(2,3)25(6,7)24-13-12-17-14-18(15-22-20(17)24)16-8-10-19(11-9-16)23(4)5/h8-15H,1-7H3 |
InChI Key |
PETYJOKHQQXRNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=CC(=CN=C21)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine typically involves multiple steps. One common method involves the reaction of 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate with sodium azide in dimethylformamide (DMF) at 80°C. This reaction produces an intermediate, which then undergoes an intramolecular thermal Huisgen azide-alkyne cycloaddition to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylbenzenamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide or halides in polar aprotic solvents like DMF.
Major Products
Oxidation: Oxidized derivatives of the pyrrolo[2,3-b]pyridine core.
Reduction: Reduced forms of the compound, potentially leading to the removal of the tert-butyldimethylsilyl group.
Substitution: Substituted derivatives at the dimethylbenzenamine moiety.
Scientific Research Applications
4-(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine is not fully understood. it is believed to interact with specific molecular targets, such as kinases, by binding to their active sites and inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with analogous compounds:
Key Differences and Implications
Core Structure Variations: Pyrrolo[2,3-b]pyridine (target compound) vs. Pyrrolo[2,3-c]pyridine derivatives (e.g., 570385-04-5) exhibit positional isomerism, affecting electronic distribution and target binding.
Substituent Effects :
- TBDMS vs. Tosyl Groups : The TBDMS group in the target compound provides superior steric shielding compared to the tosyl group in , reducing susceptibility to enzymatic degradation.
- N,N-Dimethylaniline vs. Amide : The dimethylaniline moiety (target compound) offers electron-donating effects, while the amide group in introduces hydrogen-bonding capability but reduces lipophilicity.
Piperazine-containing analogs exhibit enhanced solubility, making them more suitable for oral administration compared to the highly lipophilic TBDMS derivative.
Biological Activity
The compound 4-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-N,N-dimethylbenzenamine is a derivative of pyrrolo[2,3-b]pyridine, which has garnered attention due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article synthesizes current research findings regarding its biological activity, including case studies and data tables.
- Molecular Formula : C_{21}H_{28}N_{3}Si
- Molecular Weight : 360.54 g/mol
- CAS Number : 237469
Biological Activity Overview
The biological activity of pyrrolo[2,3-b]pyridine derivatives has been extensively studied, particularly concerning their role as fibroblast growth factor receptor (FGFR) inhibitors. The compound has shown promising results in inhibiting tumor cell proliferation and inducing apoptosis.
Research indicates that compounds with the pyrrolo[2,3-b]pyridine scaffold can effectively target the FGFR signaling pathway, which is often aberrantly activated in various cancers. Inhibition of FGFR signaling can lead to reduced tumor growth and metastasis.
In Vitro Studies
- FGFR Inhibition : A study demonstrated that derivatives similar to the compound exhibited IC_{50} values against FGFR1, FGFR2, and FGFR3 in the nanomolar range (7-712 nM) . This suggests a potent inhibitory effect on these receptors.
- Cancer Cell Proliferation : The compound significantly inhibited the proliferation of breast cancer 4T1 cells and induced apoptosis through caspase activation pathways .
- Migration and Invasion : In vitro assays showed that the compound reduced the migration and invasion capabilities of cancer cells, indicating its potential as an anti-metastatic agent .
Case Studies
- Study on Anticancer Activity : A comparative study involving various pyrrolo[2,3-b]pyridine derivatives highlighted that modifications at specific positions on the pyridine ring could enhance anticancer activity. For instance, compounds with specific substituents exhibited improved solubility and metabolic stability while maintaining low toxicity to non-cancerous cells .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
